molecular formula C21H19N3O6S2 B2554338 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 877650-90-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No. B2554338
CAS RN: 877650-90-3
M. Wt: 473.52
InChI Key: AIVVONPWDSBSOX-UHFFFAOYSA-N
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Description

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of similar heterocyclic compounds. For instance, the Diels–Alder reaction is a common synthetic route for creating six-membered rings, which could potentially be applied to the synthesis of the pyran ring in the compound of interest .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where the Diels–Alder reaction can be a key step in forming six-membered rings, as seen in the synthesis of trifluoromethyl-containing derivatives of 3-aminobenzoic acid . Similarly, the compound may be synthesized through a series of reactions, starting with the formation of the pyran ring, followed by the introduction of the thiadiazole moiety and subsequent functionalization with the cyclopropanecarboxamido group.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using X-ray crystallography, as was done for the compound ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . This technique could be used to determine the precise three-dimensional arrangement of atoms in the compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate", which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the thiadiazole and pyran rings. For example, the thiadiazole moiety is known for its involvement in hydrogen bonding and metal coordination, which could affect the compound's chemical behavior . Additionally, the presence of the cyclopropane ring, as seen in the reaction of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines, suggests that the compound may undergo ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, as well as by studying their solubility, melting points, and stability under various conditions. The presence of different functional groups, such as the ethoxybenzoate ester, would contribute to the compound's overall solubility and reactivity. The cyclopropanecarboxamido group could also impart steric hindrance, affecting the compound's physical properties and its ability to undergo certain chemical reactions .

Scientific Research Applications

Synthesis and Molecular Modeling

Research includes the development of novel synthesis methods and molecular modeling studies of compounds bearing structural motifs similar to the compound . For instance, an efficient method to obtain related compounds through condensation reactions has been outlined, highlighting the potential of these structures as anti-tumor agents through docking studies on cancer cell lines such as EAC, HCT-29, and MCF-7 (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds structurally related to the specified chemical. These studies underscore the potential therapeutic applications of such compounds. A notable study synthesized a compound with significant antifungal activity, suggesting its use in developing new antifungal agents (Zhai et al., 2016).

Antitumor and Cytotoxic Activities

Compounds with similar structural features have been synthesized and evaluated for their antitumor and cytotoxic activities. For example, a series of derivatives were designed and showed significant effects in tumor model cancer cell lines, indicating their potential as novel antitumor agents (Cui, Tang, Zhang, & Liu, 2019).

Analgesic Activity

The synthesis and evaluation of analgesic activity of new pyrazoles and triazoles bearing related moieties have been explored, offering insights into the potential use of these compounds in pain management (Saad, Osman, & Moustafa, 2011).

Antioxidant Studies

Research has also been conducted on the synthesis and antioxidant studies of lignan conjugates involving cyclopropanation, highlighting the importance of these compounds in developing antioxidant therapies (Raghavendra et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological molecules to exert its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-2-28-16-6-4-3-5-14(16)19(27)30-17-10-29-13(9-15(17)25)11-31-21-24-23-20(32-21)22-18(26)12-7-8-12/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVONPWDSBSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

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